molecular formula C13H18O2 B15069525 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene

7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15069525
M. Wt: 206.28 g/mol
InChI Key: FUNFGJXOJJDAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of ethoxy and methoxy groups attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin

Comparison: Compared to these similar compounds, 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

7-ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H18O2/c1-3-15-11-8-10-6-4-5-7-12(10)13(9-11)14-2/h8-9H,3-7H2,1-2H3

InChI Key

FUNFGJXOJJDAPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCCC2)C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.